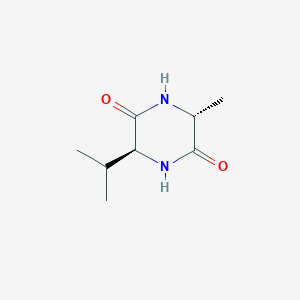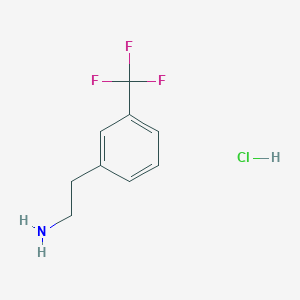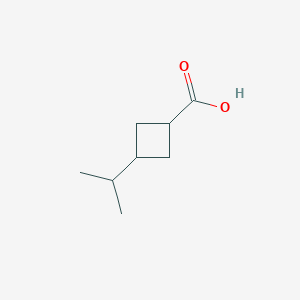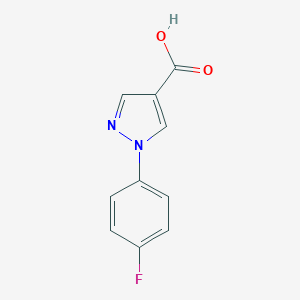![molecular formula C9H19NO5 B176521 tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate CAS No. 146651-71-0](/img/structure/B176521.png)
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate
Vue d'ensemble
Description
“tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate” is a carbamate derivative . It is also known as N-Boc-Tris and contains an acid labile, Boc protecting group . The compound has a molecular formula of C9H19NO5 and a molecular weight of 221.25 g/mol .
Synthesis Analysis
This compound has been used in chemical synthesis. For example, it was involved in reactions yielding 58% to 85% under various conditions . In one synthesis, compound 1 (5.0 g, 22.6 mmol) was dissolved in 50 mL of anhydrous DMF, slowly added allyl bromide (6.3 mL, 72.3 mmol), and stirred evenly under ice bath conditions. Then potassium hydroxide powder (4.1 g, 72.3 mmol) was added and stirred for 30 min. After dissolution, the mixture was reacted at room temperature for 18 h. After TLC monitoring to the end of the reaction, the reaction solution was washed three times with ethyl acetate (50mL×3) and saturated brine (50mL×3), and the organic phase collected after extraction was dried with anhydrous sodium sulfate, and concentrated by distillation under reduced pressure. After purification by column chromatography, 4.5 g of a pale yellow oily substance, namely compound 2, was obtained, and the yield was 58% .Molecular Structure Analysis
The molecular structure of “tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate” can be represented by the SMILES notation: CC©©OC(=O)NC(CO)(CO)CO . The InChI code for the compound is 1S/C9H19NO5/c1-8(2,3)15-7(14)10-9(4-11,5-12)6-13/h11-13H,4-6H2,1-3H3,(H,10,14) .Chemical Reactions Analysis
The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 221.25 g/mol . The compound is soluble in water and alcohols . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Enantioselective Synthesis : The compound serves as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, crucial for nucleic acid research (Ober, Marsch, Harms, & Carell, 2004).
Biologically Active Compound Synthesis : It is used in synthesizing biologically active compounds like omisertinib (AZD9291), highlighting its significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
Protective Group in Synthesis : The compound is used for protecting amino groups in chemical synthesis, demonstrating its utility in complex organic syntheses (Wu, 2011).
Organic Photovoltaic Materials : It acts as a donor building block in the production of organic photovoltaic materials, showing its role in advancing renewable energy technologies (Chmovzh & Rakitin, 2021).
Synthesis of N-Protected β-Hydroxyvaline : It's a synthetic intermediate in the production of enantiopure N-protected β-hydroxyvaline, relevant for peptide and protein engineering (Oku, Naito, Yamada, & Katakai, 2004).
Antiarrhythmic and Hypotensive Properties : Some derivatives have shown potential in antiarrhythmic and hypotensive applications, underlining its therapeutic potential (Chalina, Chakarova, & Staneva, 1998).
Lithiation in Organic Synthesis : The compound is involved in directed lithiation processes, a crucial step in many organic synthesis pathways (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Spirocyclopropanated Analogues of Insecticides : Its derivatives are used in synthesizing spirocyclopropanated analogues of insecticides, indicating its role in agricultural chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Metalation and Alkylation Studies : Studied for its metalation and alkylation capabilities between silicon and nitrogen, important for the development of novel organosilicon compounds (Sieburth, Somers, & O'hare, 1996).
Solid Phase Synthesis : Utilized in innovative solid-phase synthesis methods, particularly in the synthesis of complex molecules (Jerzyk et al., 2021).
Reduction of Perfluoroalkyl Ketones : Involved in the novel reduction of perfluoroalkyl ketones, a process significant in fluorine chemistry (Sokeirik, Sato, Omote, Ando, & Kumadaki, 2006).
Safety and Hazards
The compound is associated with the GHS07 signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
The primary target of N-Boc-Tris is the amino group in organic compounds . It is used as a protecting group in organic synthesis, particularly in the synthesis of polypeptides .
Mode of Action
N-Boc-Tris interacts with its targets by masking the amino group . This is achieved through the reaction of the compound with a base and the anhydride Boc2O . The tert-butyl group can be deprotected under acidic conditions , allowing for selective modification when necessary .
Biochemical Pathways
The compound affects the synthesis pathway of organic compounds , particularly polypeptides . By protecting the amino group, it allows for the selective modification of the compound, thereby influencing the final structure and function of the synthesized compound .
Pharmacokinetics
The pharmacokinetics of N-Boc-Tris are largely determined by its chemical structure and properties . The compound is a branched PEG with a tert-butyl protecting group and two hydroxyl end groups . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media , which can impact its bioavailability.
Result of Action
The result of N-Boc-Tris’s action is the production of protected organic compounds that can undergo further reactions . The protection of the amino group allows for selective modification of the compound, leading to the synthesis of a variety of organic compounds .
Action Environment
The action, efficacy, and stability of N-Boc-Tris can be influenced by various environmental factors. For instance, the tert-butyl group can be deprotected under acidic conditions . Additionally, the compound’s water solubility can be influenced by the pH of the environment . Therefore, careful control of the reaction environment is crucial for the effective use of N-Boc-Tris in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5/c1-8(2,3)15-7(14)10-9(4-11,5-12)6-13/h11-13H,4-6H2,1-3H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFXOUCQTPUBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337896 | |
| Record name | tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate | |
CAS RN |
146651-71-0 | |
| Record name | tert-Butyl [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate play in the synthesis of complex molecules?
A1: tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate, often referred to as the N-Boc protected form of Tris, serves as a versatile building block in the synthesis of multivalent molecules. [] Specifically, it can act as a central core onto which other functional groups, like rhamnobiosides, can be attached. This is exemplified in the synthesis of rhamnoclusters, where three or four α(1-3)-rhamnobiosides were linked to the tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate core using click chemistry. [] This strategy enables the creation of multivalent structures, which can exhibit enhanced binding properties compared to their monovalent counterparts.
Q2: How does the structure of tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate contribute to its application in multivalent compound synthesis?
A2: The structure of tert-butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate is particularly well-suited for multivalent compound synthesis due to its three hydroxyl groups. [] These hydroxyl groups can be easily modified for further functionalization, allowing the attachment of various ligands or linkers. The "tert-butyl" and "carbamate" groups act as protecting groups, ensuring that the amine functionality remains unreactive during the modification of the hydroxyl groups. This selective reactivity is crucial for controlled and efficient synthesis of complex molecules. Additionally, the relatively rigid structure of the Tris core can influence the overall topology of the multivalent molecule, potentially impacting its binding affinity and selectivity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



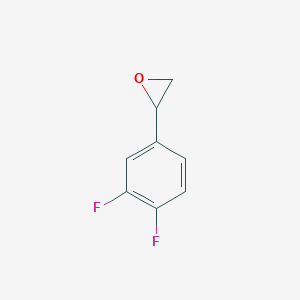
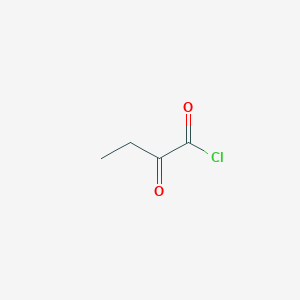
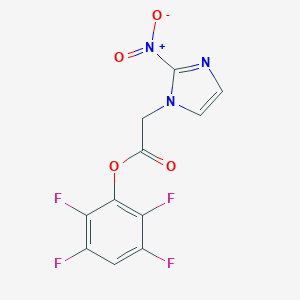
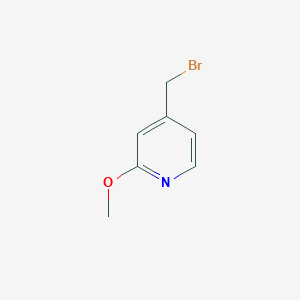
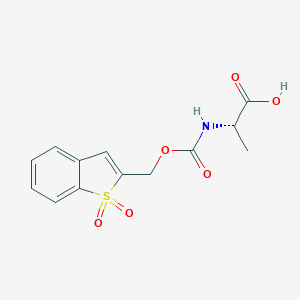
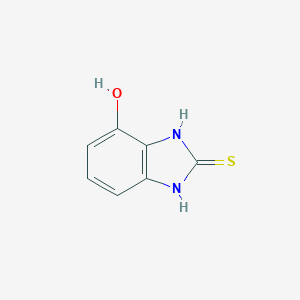
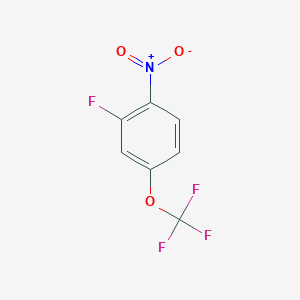
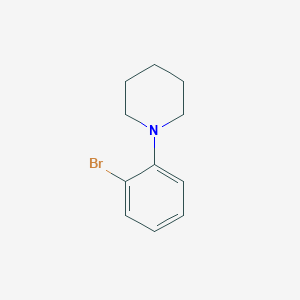
![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)
